molecular formula C8H15NS B2674285 4-Methylcyclohexane-1-carbothioamide CAS No. 2126144-44-1

4-Methylcyclohexane-1-carbothioamide

Cat. No.: B2674285
CAS No.: 2126144-44-1
M. Wt: 157.28
InChI Key: ZCWQWWREZCGLPD-KNVOCYPGSA-N
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Description

4-Methylcyclohexane-1-carbothioamide is an organic compound with the molecular formula C8H15NS It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon and a carbothioamide group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexane-1-carbothioamide typically involves the reaction of 4-methylcyclohexanone with thioamide reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the conversion of ketones to thioamides. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained between 60-80°C, and the reaction time varies from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Methylcyclohexane-1-carbothioamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1-carbothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methylcyclohexane-1-carbothioamide can be compared with other similar compounds, such as:

    Cyclohexane-1-carbothioamide: Lacks the methyl group, resulting in different chemical properties and reactivity.

    4-Methylcyclohexane-1-carboxamide: Contains a carboxamide group instead of a thioamide group, leading to different biological activities and applications.

    4-Methylcyclohexane-1-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-methylcyclohexane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWQWWREZCGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126144-44-1
Record name rac-(1s,4s)-4-methylcyclohexane-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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